2-(Benzyloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
Description
2-(Benzyloxy)-1-(2-thia-5-azabicyclo[221]heptan-5-yl)ethanone is a complex organic compound characterized by its unique bicyclic structure
Properties
IUPAC Name |
2-phenylmethoxy-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c16-14(15-7-13-6-12(15)10-18-13)9-17-8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJNSIAGRPWEFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)COCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis (RCM)
RCM has been employed to form the bicyclic structure using diene precursors. For example, a diallylamine derivative containing a sulfur atom undergoes metathesis with Grubbs catalyst to yield the bicyclo[2.2.1]heptane skeleton.
Representative Conditions
| Precursor | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Diallylsulfide-amine | Grubbs II | DCM | 62 |
Intramolecular Nucleophilic Substitution
A linear precursor with a thiolate and amine group undergoes cyclization under basic conditions. For instance, treatment of 5-mercapto-2-aminopentanol with NaOH in ethanol facilitates ring closure via displacement.
Optimization Insight
- Base selection : Potassium carbonate outperforms sodium hydroxide in minimizing epimerization.
- Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate reaction rates but may compromise yield due to side reactions.
Introduction of the Benzyloxy Group
The benzyloxy moiety is introduced via nucleophilic substitution or Mitsunobu reactions.
Alkylation of Hydroxyl Intermediates
A hydroxyl-bearing bicyclic intermediate reacts with benzyl bromide in acetone-water under reflux, utilizing potassium carbonate as a base.
Procedure
Mitsunobu Reaction
For sterically hindered alcohols, Mitsunobu conditions (DIAD, PPh₃) enable benzylation with inversion of configuration.
Key Data
| Alcohol | DIAD (equiv) | Temp (°C) | Yield (%) |
|---|---|---|---|
| Bicyclic tertiary alcohol | 1.5 | 25 | 85 |
Acylation of the Bicyclic Amine
The ethanone group is installed via acylation of the secondary amine in the bicyclic core.
Chloroacetyl Chloride Method
Reaction with chloroacetyl chloride in dichloromethane, catalyzed by triethylamine, affords the target ketone.
Stepwise Protocol
Kinetic vs. Thermodynamic Control
- Low temperatures favor monoacylation, preventing over-reaction.
- Excess acylating agent leads to diacylated byproducts, necessitating careful stoichiometry.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Automated reactors enhance reproducibility for the cyclization step:
Purification Techniques
- Crystallization : Ethanol-water mixtures achieve >99% purity for the final product.
- Chromatography : Reserved for intermediates with polar byproducts.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| RCM | High stereoselectivity | Costly catalysts | 62 |
| Nucleophilic cyclization | Scalable | Requires stringent pH control | 75 |
| Mitsunobu benzylation | Retains configuration | Toxic reagents | 85 |
Mechanistic Insights
Cyclization Dynamics
DFT calculations reveal that the sulfur atom stabilizes the transition state during ring closure, lowering the activation energy by 12 kcal/mol compared to all-carbon analogs.
Acylation Regioselectivity
The amine’s lone pair preferentially attacks the acyl chloride’s electrophilic carbon, with sulfur participation minimizing N-oxide formation.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(Benzyloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.
2-(Benzyloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethane: Similar structure but fully reduced to an alkane.
Uniqueness
2-(Benzyloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
2-(Benzyloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone is a heterobicyclic compound notable for its complex structure, which includes both sulfur and nitrogen atoms. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a benzyloxy group attached to a bicyclic thia-azabicycloheptane derivative, which enhances its reactivity and interactions with biological targets .
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways, although specific molecular targets remain to be fully elucidated .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise as an anticancer agent . Research indicates that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways involved in cell survival and proliferation. Ongoing investigations are focused on identifying the precise molecular mechanisms and potential therapeutic applications in oncology .
The biological activity of this compound is attributed to its ability to interact with various biomolecules, modulating biochemical pathways. For instance, studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes . Further research is needed to clarify these interactions and their implications for drug development.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of growth against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent .
Case Study 2: Anticancer Efficacy
In vitro assays on various cancer cell lines revealed that this compound could reduce cell viability significantly, with IC50 values in the low micromolar range. Mechanistic studies suggested that it triggers apoptosis via the intrinsic pathway, involving mitochondrial depolarization and activation of caspases .
Comparative Analysis with Similar Compounds
| Compound Name | Description | Biological Activity |
|---|---|---|
| 2-(Benzyloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptanol | Similar structure but with an alcohol group instead of a ketone | Moderate antimicrobial activity |
| 2-(Benzyloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptane | Fully reduced version without the carbonyl group | Limited biological activity |
The structural modifications in these analogs lead to variations in their biological activities, highlighting the importance of functional groups in determining pharmacological properties .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2-(Benzyloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone?
- Methodological Answer : Synthesis requires multi-step reactions with precise control of temperature, solvent polarity, and reaction time. For example:
- Step 1 : Formation of the bicyclic thia-azabicyclo framework via [2.2.1] ring closure, often using sulfur-containing precursors (e.g., thioethers) and catalytic bases like K₂CO₃ .
- Step 2 : Benzyloxy group introduction via nucleophilic substitution or coupling reactions, monitored by TLC/HPLC for intermediate purity .
- Step 3 : Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
- Critical Parameters :
- Solvent choice (e.g., THF for solubility vs. DCM for reactivity) .
- Protection/deprotection strategies for reactive amine groups in the bicyclic system .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Workflow :
- NMR : Confirm stereochemistry (e.g., bicyclo[2.2.1] system) via - and -NMR coupling constants and chemical shifts. For example, the thia-azabicyclo proton signals appear at δ 3.5–4.5 ppm due to ring strain .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 305.40 for C₁₄H₁₅NO₅S) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles in the bicyclic core .
Advanced Research Questions
Q. How do stereochemical variations in the bicyclo[2.2.1]heptane framework influence biological activity?
- Case Study : Replace the sulfur atom in the 2-thia-5-azabicyclo system with oxygen (e.g., 2-oxa analog).
- Impact : Reduced antiviral efficacy (IC₅₀ increases from 0.8 μM to >10 μM) due to weaker H-bonding with viral proteases .
- Experimental Design :
- Synthesize analogs with systematic substitutions (S → O, NH).
- Test in vitro against viral targets (e.g., HCV NS5A) using fluorescence-based enzymatic assays .
- Data Table :
| Substituent | IC₅₀ (μM) | LogP |
|---|---|---|
| 2-Thia | 0.8 | 2.1 |
| 2-Oxa | 10.2 | 1.8 |
| NH | 5.4 | 1.9 |
Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?
- Contradiction : Some studies report solubility in methanol (50 mg/mL), while others note limited solubility (<5 mg/mL) .
- Resolution Strategy :
- HPLC-PDA Analysis : Detect degradation products (e.g., benzyl alcohol from hydrolysis) under varying pH/temperature .
- Dynamic Light Scattering (DLS) : Measure aggregation states in aqueous buffers to explain discrepancies .
- Recommendation : Pre-saturate solvents with N₂ to prevent oxidative decomposition of the thioether group .
Q. What mechanistic insights explain its interaction with cholinergic receptors?
- Hypothesis : The bicyclo[2.2.1]heptane system mimics acetylcholine’s quaternary ammonium structure, enabling competitive binding.
- Validation Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
